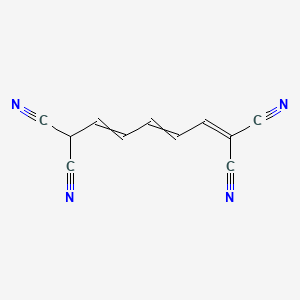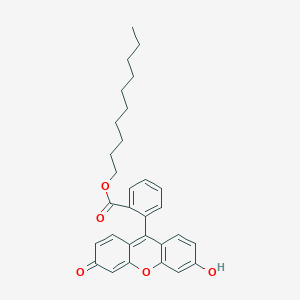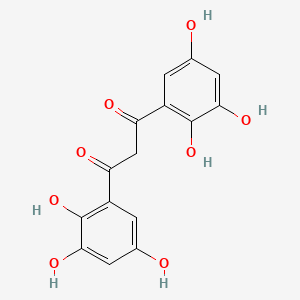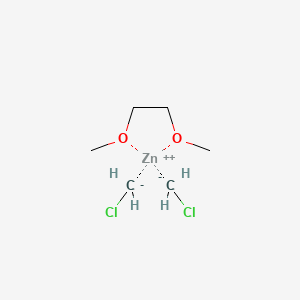
zinc;chloromethane;1,2-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “zinc;chloromethane;1,2-dimethoxyethane” is a coordination complex that involves zinc, chloromethane, and 1,2-dimethoxyethane. Zinc is a transition metal known for its catalytic properties, while chloromethane is a simple alkyl halide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;chloromethane;1,2-dimethoxyethane typically involves the reaction of zinc with chloromethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of zinc. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product. The use of automated systems and continuous monitoring would be essential to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
The compound “zinc;chloromethane;1,2-dimethoxyethane” can undergo various types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions.
Coordination Reactions: Zinc can form coordination complexes with other ligands.
Redox Reactions: Zinc can undergo oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Coordination Complex Formation: Ligands such as ammonia or phosphines can be used to form new coordination complexes with zinc.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include methanol and zinc chloride.
Coordination Reactions: Various zinc-ligand complexes can be formed.
Redox Reactions: Products may include zinc oxide or reduced organic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in reactions requiring a stable zinc complex. It is also used in the study of coordination chemistry and catalysis.
Biology
In biological research, zinc complexes are studied for their potential roles in enzyme function and as models for zinc-containing biomolecules.
Medicine
Zinc complexes, including those with chloromethane and 1,2-dimethoxyethane, are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of “zinc;chloromethane;1,2-dimethoxyethane” involves the coordination of zinc with chloromethane and 1,2-dimethoxyethane. Zinc acts as a central metal ion, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity of the ligands and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparación Con Compuestos Similares
Similar Compounds
Zinc;dimethyl ether;chloromethane: Similar coordination complex with dimethyl ether instead of 1,2-dimethoxyethane.
Zinc;chloromethane;tetrahydrofuran: Another coordination complex with tetrahydrofuran as the solvent.
Uniqueness
The uniqueness of “zinc;chloromethane;1,2-dimethoxyethane” lies in the use of 1,2-dimethoxyethane, which provides specific solvation and coordination properties. This can influence the stability and reactivity of the complex, making it suitable for particular applications in synthesis and catalysis.
Propiedades
Fórmula molecular |
C6H14Cl2O2Zn |
|---|---|
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
zinc;chloromethane;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2CH2Cl.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
Clave InChI |
FZPGGNLOJIEEBX-UHFFFAOYSA-N |
SMILES canónico |
COCCOC.[CH2-]Cl.[CH2-]Cl.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
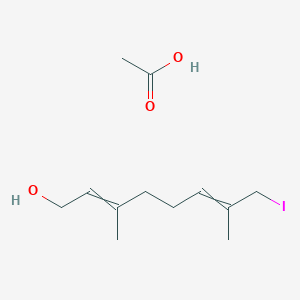
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
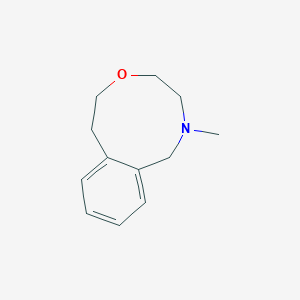


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
